molecular formula C19H19ClN4O3 B2474123 N-(3-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide CAS No. 891111-31-2

N-(3-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

Cat. No.: B2474123
CAS No.: 891111-31-2
M. Wt: 386.84
InChI Key: CBVAYFRCSMYOGC-UHFFFAOYSA-N
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Description

N-(3-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a chlorophenyl group, and a urea linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of 4-chlorobenzaldehyde with an amine to form an imine, which is then cyclized to produce the pyrrolidinone ring. This intermediate is then reacted with an isocyanate to introduce the urea linkage, followed by acetylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(3-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
  • 4-Phenylthiazole Derivatives
  • Thiazolyl-urea Derivatives

Uniqueness

N-(3-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide stands out due to its specific combination of a pyrrolidinone ring, chlorophenyl group, and urea linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-12(25)21-14-3-2-4-15(9-14)22-19(27)23-16-10-18(26)24(11-16)17-7-5-13(20)6-8-17/h2-9,16H,10-11H2,1H3,(H,21,25)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVAYFRCSMYOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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